20-HETE Synthase Inhibition Potency: Head-to-Head Comparison with HET0016 and Pyrazole Analog 24
In the primary disclosure (Nakamura et al., 2003), compound 23 (5-(4-butoxyphenyl)-1,2-oxazole) inhibited 20-HETE formation from arachidonic acid by human renal microsomes with an IC₅₀ of 38 ± 10 nM [1]. This places it within the same potency range as the pyrazole congener 24 (IC₅₀ = 23 ± 12 nM) and substantially more potent than the original lead HET0016, which suffered from poor solubility and acid lability. By contrast, the imidazole lead 3a, while more potent (IC₅₀ = 5.7 ± 1.0 nM), exhibited a broad CYP inhibition profile that precluded further development [1].
| Evidence Dimension | Inhibition of 20-HETE synthase (IC₅₀, nmol/L) |
|---|---|
| Target Compound Data | 38 ± 10 nM (compound 23, 5-(4-butoxyphenyl)isoxazole) |
| Comparator Or Baseline | HET0016: IC₅₀ not reported for this enzyme (solubility/stability limitations); 3a (imidazole lead): 5.7 ± 1.0 nM; 24 (pyrazole analog): 23 ± 12 nM; 13 (oxazole analog): 32 ± 25 nM; 29 (isothiazole analog): 98 ± 24 nM |
| Quantified Difference | Compound 23 is 6.7-fold less potent than 3a but retains nanomolar potency; it is 1.7-fold less potent than pyrazole 24 but 2.6-fold more potent than isothiazole 29. |
| Conditions | Human renal microsome preparation; 20-HETE production from arachidonic acid; IC₅₀ calculated from at least triplicate observations. |
Why This Matters
For procurement decisions in 20-HETE pathway research, compound 23 offers a critical balance of nanomolar potency and improved selectivity that the imidazole lead 3a cannot provide, making it the superior isoxazole-based tool compound for studying 20-HETE biology without confounding CYP off-target effects.
- [1] Nakamura, T.; Sato, M.; Kakinuma, H.; Miyata, N.; Taniguchi, K.; Bando, K.; Koda, A.; Kameo, K. Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. J. Med. Chem. 2003, 46 (25), 5416–5427. https://doi.org/10.1021/jm030214v. View Source
